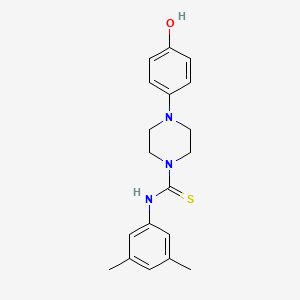![molecular formula C29H39N5O5 B10870569 N'-{(3Z)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10870569.png)
N'-{(3Z)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-{1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indole core with a dibutylamino group and a dimethoxyphenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-{1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Dibutylamino Group: The dibutylamino group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by the dibutylamino group.
Attachment of the Dimethoxyphenyl Moiety: This step involves the formation of a hydrazone linkage between the indole core and the dimethoxyphenyl group, typically through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N’~1~-{1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N’~1~-{1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’~1~-{1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- **N’~1~-{1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-(DIMETHYLAMINO)BENZOHYDRAZIDE
- **N’~1~-{1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE
Uniqueness
The uniqueness of N’~1~-{1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H39N5O5 |
|---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
N-[1-[(dibutylamino)methyl]-2-hydroxyindol-3-yl]imino-2-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]oxyacetamide |
InChI |
InChI=1S/C29H39N5O5/c1-6-8-16-33(17-9-7-2)20-34-24-13-11-10-12-23(24)28(29(34)36)31-30-27(35)19-39-32-21(3)22-14-15-25(37-4)26(18-22)38-5/h10-15,18,36H,6-9,16-17,19-20H2,1-5H3/b31-30?,32-21+ |
InChI Key |
VPKILBTUVQWNPH-HNUAGADPSA-N |
Isomeric SMILES |
CCCCN(CCCC)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CO/N=C(\C)/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCCCN(CCCC)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CON=C(C)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4E)-2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]-4-methoxyaniline](/img/structure/B10870486.png)

![2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10870509.png)
![2-[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide](/img/structure/B10870514.png)

![2-[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B10870532.png)

![N-[1-(2-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]acetamide](/img/structure/B10870538.png)
![6-chloro-3-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one](/img/structure/B10870548.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-(1-{[3-(propan-2-yloxy)propyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10870554.png)
![4-(1H-benzotriazol-1-yl)-5-[4-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B10870562.png)
![(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10870571.png)
![7-benzyl-8-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10870577.png)
![N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B10870578.png)
